Terodiline

Description

Structure

3D Structure

Properties

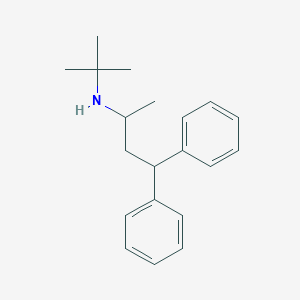

IUPAC Name |

N-tert-butyl-4,4-diphenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISARWKNNNHPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7082-21-5 (hydrochloride) | |

| Record name | Terodiline [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60860001 | |

| Record name | Terodiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-40-5 | |

| Record name | Terodiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terodiline [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terodiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terodiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERODILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KG06964W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Terodiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of terodiline, a drug previously used for urinary incontinence. The information is compiled from various clinical and pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by good absorption, extensive distribution, and a long elimination half-life. Its kinetics have been studied in healthy volunteers and elderly patients, revealing age-related differences.

This compound is well absorbed from the gastrointestinal tract.[1] Following oral administration, the absorption half-life is approximately 0.7 hours.[2] The maximum rate of absorption occurs between 1 and 3 hours, with 90% of the available dose being absorbed by 3.4 hours.[3]

The absolute bioavailability of orally administered this compound is high, with a mean of approximately 90-92%.[1][2] Studies have reported a range of 64% to 105%.[2]

This compound has a large apparent volume of distribution, indicating extensive tissue distribution. The volume of distribution at steady-state is approximately 407-500 liters.[1][3] The unbound fraction of this compound in serum is about 8%.[4]

This compound is extensively metabolized in the liver. The main metabolites identified are p-hydroxythis compound, p-hydroxy-m-methoxythis compound, and hydroxy-tert-butyl-terodiline.[4] At steady-state, unconjugated p-hydroxylated this compound constitutes about 15% of the parent drug concentration, while hydroxy-tert-butyl-terodiline accounts for about 5%.[4] Another metabolite, 3,4-dihydroxythis compound, has also been identified.[3] One study noted that a poor hydroxylator of debrisoquine showed a 3-fold decrease in clearance and an increase in the half-life of (+)-terodiline.[5]

The elimination of this compound and its metabolites occurs through both renal and fecal routes. Approximately 75% of an administered radioactive dose is recovered in the urine, and 25% in the feces.[3] Intact this compound accounts for about 1% of the dose in feces, while p-hydroxythis compound accounts for about 5%.[3] The renal clearance of this compound is relatively low, around 10-14 mL/min.[3][4][5]

The pharmacokinetic parameters of this compound from various studies are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Racemic this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Intravenous Administration (12.5 mg or 20 mg) | ||

| Distribution Half-Life (t½α) | 0.3 h | [2] |

| Elimination Half-Life (t½β) | 63 h | [2] |

| Serum Clearance (CL) | 4.8 L/h | [2] |

| Apparent Volume of Distribution (Vd) | 417 L | [2] |

| Oral Administration (12.5 mg or 25 mg) | ||

| Absorption Half-Life (t½a) | 0.7 h | [2] |

| Elimination Half-Life (t½β) | 65 h | [2] |

| Maximum Serum Concentration (Cmax) | 41 µg/L (for 12.5 mg dose) | [4] |

| 79 ± 4 µg/L (for 25 mg dose) | [6] | |

| Time to Cmax (tmax) | 3.4 h (for 12.5 mg dose) | [4] |

| 4 ± 1 h (for 25 mg dose) | [6] | |

| Oral Serum Clearance (CL/F) | 77 mL/min (for 12.5 mg dose) | [4] |

| 75 ± 7 mL/min (for 25 mg dose) | [6] | |

| Renal Clearance (CLr) | 12 mL/min (for 12.5 mg dose) | [4] |

| 10.9 ± 2.2 mL/min (for 25 mg dose) | [6] | |

| Apparent Volume of Distribution (Vd/F) | 382 L (for 12.5 mg dose) | [4] |

| Absolute Bioavailability (F) | 92% (range: 64-105%) | [2] |

Table 2: Multiple-Dose and Enantiomer-Specific Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value | Reference |

| Multiple-Dose (Racemic this compound) | ||

| Steady-State Serum Concentration (Css) | 275 µg/L (12.5 mg b.i.d.) | [4] |

| 509 µg/L (25 mg b.i.d.) | [4] | |

| Time to Steady-State | ~9 days | [4] |

| R(+)-Terodiline (Single Dose) | ||

| Lag Time of Absorption | 0.6 ± 0.5 h | [5] |

| Absorption Half-Life (t½a) | 0.9 ± 0.5 h | [5] |

| Time to Cmax (tmax) | 5.6 ± 2.2 h | [5] |

| Cmax | 62 ± 22 µg/L | [5] |

| Volume of Distribution (Vd) | 372 ± 84 L | [5] |

| Systemic Clearance (CL) | 86 ± 29 mL/min | [5] |

| Terminal Elimination Half-Life (t½) | 56 ± 26 h | [5] |

| Bioavailability (F) | 93 ± 19% | [5] |

| S(-)/R(+) Enantiomer Ratio at Steady-State | Close to unity | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Elderly Patients (mean age 85 years)

| Parameter | Value | Reference |

| Terminal Half-Life (t½) | 131 h | [7] |

| Oral Clearance (CL/F) | 39 mL/min | [7] |

| Average Steady-State Serum Concentration (Css) | 518 µg/L (12.5 mg b.d.) | [7] |

| Time to Steady-State | 3-5 weeks | [7] |

Pharmacodynamics

This compound's therapeutic and adverse effects are a result of its dual mechanism of action, involving both anticholinergic and calcium channel blocking properties.[1][8]

This compound acts as a non-selective antagonist at muscarinic receptors and also blocks L-type calcium channels.[1][9] This combined action leads to the relaxation of smooth muscle, particularly in the urinary bladder, which is beneficial for treating urinary frequency and urge incontinence.[8][9] The anticholinergic effect is more pronounced at lower concentrations, while the calcium channel blocking action becomes more significant at higher concentrations.[1]

The (R)-(+)-enantiomer is primarily responsible for the anticholinergic effects, while the (S)-(-)-enantiomer is predominantly a calcium channel blocker.[10]

Figure 1: Dual mechanism of action of this compound.

Clinically, this compound has been shown to reduce diurnal and nocturnal micturition frequency and episodes of incontinence.[8] It increases bladder volume at the first urge to void and overall bladder capacity.[8]

The primary safety concern with this compound is its potential to cause cardiac arrhythmias, specifically polymorphic ventricular tachycardia (Torsades de Pointes).[9][11] This is associated with a concentration-dependent prolongation of the QT interval on an electrocardiogram (ECG).[9][11]

The mechanism for QT prolongation involves the blockade of cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[9] this compound blocks the hERG current with an IC50 of 375 nM.[12] The (R)-(+)-enantiomer is primarily responsible for this QT-prolonging effect.[10] In elderly patients treated with 12.5 mg twice daily for 7 days, this compound significantly increased the QTc interval by a mean of 15 ms and decreased the resting heart rate by a mean of 6.7 beats per minute.[11]

Figure 2: Signaling pathway for this compound-induced QT prolongation.

Experimental Protocols

Detailed, step-by-step experimental protocols are not extensively reported in the publicly available literature. However, the methodologies employed in the key studies are described below.

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Procedure Outline:

-

Sample Preparation: Extraction of this compound from serum or plasma samples.

-

Internal Standard: Use of deuterated this compound HCl as an internal standard for accurate quantification.[2]

-

Chromatographic Separation: Separation of this compound from other biological components using a gas chromatograph.

-

Mass Spectrometric Detection: Detection and quantification of this compound and the internal standard based on their mass-to-charge ratio.

-

Figure 3: Conceptual workflow for this compound quantification by GC-MS.

-

Compartmental Analysis: The pharmacokinetic data after intravenous administration has been described by a two-compartment model.[2] Oral administration data for the R(+)-enantiomer has been described by a one-compartment model.[5]

-

Non-compartmental Analysis: This method has also been used to estimate pharmacokinetic parameters such as Cmax, tmax, and bioavailability (AUC method).[3]

-

Method: Voltage-clamp studies in guinea pig ventricular preparations and studies using hERG channels expressed in heterologous systems.[13]

-

Procedure Outline:

-

Isolation of ventricular myocytes or use of cells expressing the hERG channel.

-

Application of the whole-cell patch-clamp technique to measure ion currents.

-

Perfusion of the cells with varying concentrations of this compound.

-

Measurement of the effect of this compound on the specific ion currents (e.g., IKr, ICa,L, IKs) to determine the IC50 values.[13]

-

Conclusion

This compound is a pharmacologically interesting compound with a dual mechanism of action that provided therapeutic benefits for urinary incontinence. However, its significant and enantiomer-specific cardiotoxicity, leading to QT prolongation and the risk of Torsades de Pointes, ultimately led to its withdrawal from the market. The pharmacokinetic profile of this compound, particularly its long half-life and potential for accumulation, especially in elderly patients, likely contributed to this risk. This guide summarizes the key pharmacokinetic and pharmacodynamic properties of this compound, providing valuable data and mechanistic insights for researchers in pharmacology and drug development. The case of this compound serves as an important example of the need for thorough cardiovascular safety assessment in drug development, including the evaluation of individual enantiomers.

References

- 1. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability and disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concomitant single-dose and multiple-dose pharmacokinetics of this compound in man, with a note on its enantiomers and major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of R(+)-terodiline given intravenously and orally to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-dose pharmacokinetics of this compound, including a stable isotope technique for improvement of statistical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolerability and steady-state pharmacokinetics of this compound and its main metabolites in elderly patients with urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound – Chiralpedia [chiralpedia.com]

- 11. This compound causes polymorphic ventricular tachycardia due to reduced heart rate and prolongation of QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure Analysis of Terodiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terodiline, chemically known as N-tert-butyl-4,4-diphenylbutan-2-amine, is a compound that has been investigated for its anticholinergic and calcium channel blocking activities.[1] It was previously used as a drug for the treatment of urinary incontinence. This technical guide provides a detailed overview of a plausible synthetic route for racemic this compound and a comprehensive analysis of its chemical structure using modern spectroscopic techniques.

Chemical Structure

The chemical structure of this compound is characterized by a diphenylmethane moiety linked to a secondary amine via a butyl chain, with a tert-butyl group attached to the nitrogen atom. The IUPAC name for this compound is N-tert-butyl-4,4-diphenylbutan-2-amine.[2]

Molecular Formula: C₂₀H₂₇N[3]

Molecular Weight: 281.44 g/mol [4]

Synthesis of Racemic this compound

A plausible and efficient method for the synthesis of racemic this compound involves a two-step process starting from diphenylmethane. This proposed pathway is outlined below.

Proposed Synthesis Pathway

Caption: Proposed synthesis of racemic this compound.

Step 1: Deprotonation of Diphenylmethane

Diphenylmethane is first deprotonated using a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF). This generates a resonance-stabilized diphenylmethyl anion, a potent nucleophile.

Step 2: Nucleophilic Substitution

The diphenylmethyl anion is then reacted with N-tert-butyl-2-chloropropylamine. The nucleophilic carbon of the diphenylmethyl anion attacks the electrophilic carbon bearing the chlorine atom in a nucleophilic substitution reaction (SN2), displacing the chloride ion and forming the carbon-carbon bond to yield N-tert-butyl-4,4-diphenylbutan-2-amine (racemic this compound).

Experimental Protocol: Synthesis of Racemic this compound

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Diphenylmethane | C₁₃H₁₂ | 168.23 | 10.0 g | 0.059 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 26.0 mL | 0.065 |

| N-tert-butyl-2-chloropropylamine | C₇H₁₆ClN | 149.66 | 9.7 g | 0.065 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - |

| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | 100 mL | - |

| Saturated aq. NaCl solution (brine) | NaCl | 58.44 | 100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - |

Procedure:

-

A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with diphenylmethane (10.0 g, 0.059 mol) and anhydrous THF (150 mL).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (2.5 M in hexanes, 26.0 mL, 0.065 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The solution turns deep red, indicating the formation of the diphenylmethyl anion.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

A solution of N-tert-butyl-2-chloropropylamine (9.7 g, 0.065 mol) in anhydrous THF (50 mL) is added dropwise over 30 minutes.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

-

The aqueous layer is separated and extracted with diethyl ether (2 x 75 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic this compound as a colorless oil.

Chemical Structure Analysis

The chemical structure of the synthesized this compound can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Chemical Structure Analysis

Caption: Workflow for the analysis of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy:

-

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

-

Expected Chemical Shifts and Multiplicities:

-

Aromatic Protons: Multiple signals in the range of δ 7.1-7.4 ppm, corresponding to the ten protons of the two phenyl groups.

-

Methine Proton (CH-N): A multiplet around δ 2.8-3.0 ppm.

-

Methine Proton (CH-Ph₂): A triplet of doublets around δ 3.9-4.1 ppm.

-

Methylene Protons (CH₂): Two multiplets in the range of δ 1.8-2.2 ppm.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.1 ppm, integrating to nine protons.

-

Methyl Protons (CH₃): A doublet around δ 1.0 ppm.

-

Amine Proton (NH): A broad singlet, which may be in the range of δ 1.5-2.5 ppm and can be confirmed by D₂O exchange.

-

¹³C NMR (Carbon-13 NMR) Spectroscopy:

-

Experimental Protocol: A sample of this compound is dissolved in CDCl₃. The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer with proton decoupling.

-

Expected Chemical Shifts:

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 145-147 |

| Aromatic CH | 126-130 |

| C-N (tert-Butyl) | 50-52 |

| CH-N | 53-55 |

| CH-Ph₂ | 48-50 |

| CH₂ | 38-40 |

| C(CH₃)₃ (tert-Butyl) | 29-31 |

| CH₃ | 22-24 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

-

Experimental Protocol: A thin film of the liquid this compound sample is placed between two KBr plates, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 (broad) | N-H stretch | Secondary amine |

| 3000-3100 | C-H stretch (aromatic) | Phenyl groups |

| 2850-3000 | C-H stretch (aliphatic) | Alkyl chain, t-butyl |

| 1600, 1495, 1450 | C=C stretch (aromatic) | Phenyl groups |

| 1100-1200 | C-N stretch | Amine |

| 700-750 | C-H out-of-plane bend | Monosubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Experimental Protocol: A dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC-MS system. The GC is equipped with a capillary column (e.g., HP-5MS). The mass spectrometer is operated in electron ionization (EI) mode.[5]

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 281, corresponding to the molecular weight of this compound.

-

Base Peak: A prominent peak at m/z = 58, resulting from the alpha-cleavage of the bond between the chiral carbon and the methylene group, leading to the stable [CH(CH₃)NHC(CH₃)₃]⁺ fragment.

-

Other Significant Fragments:

-

m/z = 167: [ (C₆H₅)₂CH ]⁺, the diphenylmethyl cation.

-

m/z = 224: [ M - C(CH₃)₃ ]⁺, loss of the tert-butyl group.

-

m/z = 266: [ M - CH₃ ]⁺, loss of a methyl group.

-

-

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for racemic this compound and provided a comprehensive framework for its chemical structure analysis. The experimental protocols and expected spectral data presented herein serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of this compound and related compounds. The combination of NMR, FT-IR, and mass spectrometry allows for unambiguous confirmation of the structure of the synthesized molecule.

References

In Vitro Effects of Terodiline on Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terodiline is a therapeutic agent recognized for its relaxant effects on smooth muscle, which has been primarily utilized in the management of urinary incontinence.[1] Its mechanism of action is multifaceted, exhibiting both anticholinergic and calcium antagonistic properties.[1][2] This dual activity makes it a subject of significant interest in understanding smooth muscle physiology and pharmacology. At lower concentrations, its antimuscarinic action is more pronounced, while at higher concentrations, the calcium channel blocking effects become more prominent.[2] This guide provides an in-depth technical overview of the in vitro effects of this compound on smooth muscle cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro effects on smooth muscle cells, derived from various experimental studies.

| Parameter | Value | Tissue/Cell Type | Experimental Condition | Reference |

| Kd (Dissociation Constant) | 1.7 µM | Single smooth muscle cells of guinea pig urinary bladder | Whole-cell patch-clamp, use-dependent block of inward Ca++ current at 0.2 Hz stimulus frequency. | [1] |

| pA2 Value | 6.77 ± 0.22 | Isolated strips of guinea pig bladder | Competitive antagonism of carbachol-induced contractions. | [3] |

| IC50 (Potassium-induced contraction) | 2.22 - 5.68 µmol/l | Isolated strips of guinea pig bladder | Inhibition of contractions induced by 137.7 mmol/l potassium. | [3] |

Table 1: Key In Vitro Pharmacological Parameters of this compound

Experimental Protocols

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol is a classical method for assessing the contractile or relaxant effects of a compound on isolated smooth muscle tissue strips.

a. Tissue Preparation:

-

Humanely euthanize the experimental animal (e.g., guinea pig, rabbit) according to approved institutional guidelines.

-

Excise the desired smooth muscle-containing organ (e.g., urinary bladder, aorta).[4][5]

-

Immediately place the tissue in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Carefully dissect out strips of the smooth muscle tissue (e.g., detrusor muscle) of appropriate dimensions.[4]

b. Experimental Setup:

-

Mount the tissue strips vertically in an isolated tissue bath chamber containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.[5][6]

-

Connect one end of the tissue strip to a fixed point and the other end to an isometric force transducer.[5]

-

Allow the tissue to equilibrate for a period of 60-90 minutes under a resting tension.[4]

c. Measurement of Contraction:

-

Induce smooth muscle contraction using a contractile agonist. Common agonists include:

-

Once a stable contraction is achieved, introduce this compound in a cumulative or non-cumulative manner to the tissue bath.

-

Record the changes in isometric tension using a data acquisition system.[5]

-

Analyze the data to determine parameters such as IC50 (for inhibition of contraction) or pA2 (for competitive antagonism).

Whole-Cell Patch-Clamp Technique for Ion Channel Analysis

This electrophysiological technique allows for the direct measurement of ion currents across the membrane of a single smooth muscle cell, providing detailed insights into the effects of a drug on specific ion channels.

a. Cell Isolation:

-

Obtain fresh smooth muscle tissue as described in the isolated tissue bath protocol.

-

Mince the tissue into small pieces and incubate in a dissociation medium containing enzymes such as collagenase and papain to enzymatically digest the extracellular matrix.

-

Gently triturate the tissue to release individual smooth muscle cells.

-

Plate the isolated cells on a glass coverslip in a recording chamber.

b. Electrophysiological Recording:

-

Place the recording chamber on the stage of an inverted microscope.

-

Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be in the range of 2-5 MΩ when filled with the internal solution.

-

Fill the micropipette with an appropriate intracellular solution and mount it on a micromanipulator.

-

Under microscopic guidance, carefully approach a single, healthy smooth muscle cell with the micropipette.

-

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the cell's interior.[7][8]

c. Data Acquisition:

-

Use a patch-clamp amplifier and data acquisition software to apply voltage protocols (voltage-clamp) and record the resulting ion currents.

-

To study calcium channel currents, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the channels.

-

Perfuse the recording chamber with an external solution containing this compound at various concentrations.

-

Record the changes in the amplitude and kinetics of the inward calcium currents in the presence of the drug.[1]

-

Analyze the data to determine the dose-dependent blocking effect of this compound on the calcium channels.

Signaling Pathways of this compound in Smooth Muscle Cells

This compound's relaxant effect on smooth muscle is primarily mediated through two distinct signaling pathways: antagonism of muscarinic receptors and blockade of L-type voltage-gated calcium channels.

Anticholinergic Pathway

In many smooth muscles, such as the detrusor muscle of the bladder, contraction is initiated by the release of acetylcholine (ACh) from parasympathetic nerve terminals. ACh binds to muscarinic receptors (predominantly M3 subtype) on the smooth muscle cell membrane. This binding activates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca2+]i) leads to the activation of calmodulin and myosin light chain kinase (MLCK), ultimately causing smooth muscle contraction.

This compound acts as a competitive antagonist at these muscarinic receptors. By binding to the receptors without activating them, it prevents ACh from binding and initiating the contractile signaling cascade.

Calcium Channel Blockade Pathway

Smooth muscle contraction is critically dependent on an increase in intracellular calcium. One major route for calcium entry is through voltage-gated L-type calcium channels in the cell membrane. Depolarization of the smooth muscle cell membrane, which can be triggered by various stimuli including nerve impulses and certain agonists, opens these channels, allowing an influx of extracellular calcium. This influx of calcium contributes to the overall rise in [Ca2+]i, leading to contraction.

This compound directly blocks these L-type calcium channels.[1] This inhibition reduces the influx of extracellular calcium during membrane depolarization, thereby diminishing the contractile response. This effect is particularly relevant in situations where contraction is dependent on extracellular calcium entry, such as during high potassium-induced depolarization.

Conclusion

The in vitro effects of this compound on smooth muscle cells are well-characterized by its dual mechanism of action. As a competitive antagonist of muscarinic receptors and a blocker of L-type calcium channels, it effectively inhibits smooth muscle contraction induced by both receptor-mediated and depolarization-dependent pathways. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of smooth muscle pharmacology. Further investigation into the specific molecular interactions of this compound with its targets may yield insights for the development of more selective and potent smooth muscle relaxants.

References

- 1. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. Patch Clamp Protocol [labome.com]

The Rise and Fall of Terodiline: A Technical Review of its Development and Early Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development, pharmacological profile, and initial clinical evaluation of terodiline. Initially investigated for its cardiovascular effects, this compound was later repurposed and gained prominence as a treatment for urinary urge incontinence and detrusor instability. Its unique dual-action mechanism, combining anticholinergic and calcium antagonist properties, offered a promising therapeutic advantage. However, the drug's journey was ultimately cut short by the discovery of significant cardiotoxicity, leading to its withdrawal from the market. This document serves as a technical resource, detailing the foundational science and early clinical data that defined this compound's trajectory.

Historical Development and Pharmacological Profile

This compound, chemically known as (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine, was initially explored as an antianginal agent.[1] Its therapeutic potential was later recognized in the field of urology for the management of urinary frequency and motor urge incontinence.[2][3] The rationale for its use in this indication stemmed from its unique dual mechanism of action on the smooth muscle of the urinary bladder.[3][4]

Pharmacodynamics: this compound exhibits both anticholinergic (antimuscarinic) and calcium channel blocking activities.[4]

-

Anticholinergic Action: By blocking muscarinic receptors on the detrusor muscle, this compound inhibits the contractile effects of acetylcholine, a key neurotransmitter in bladder contraction.

-

Calcium Antagonist Action: this compound also impedes the influx of calcium ions into the smooth muscle cells of the bladder.[3] This action complements its anticholinergic effects, leading to a more profound relaxation of the detrusor muscle and a subsequent increase in bladder capacity.[4][5]

This dual mechanism was considered a theoretical advantage, potentially achieving greater efficacy at lower doses and with fewer of the typical anticholinergic side effects.[6]

Pharmacokinetics: Studies in healthy volunteers revealed that this compound is well-absorbed after oral administration, with a mean absolute bioavailability of 92%.[7] It possesses a long elimination half-life, averaging around 60-65 hours, which suggested the possibility of once-daily dosing.[2][7]

Preclinical and Early Clinical Investigations

The development of a new drug candidate like this compound typically follows a structured path from laboratory discovery to human trials. This process involves extensive preclinical testing to establish safety and pharmacokinetic profiles before moving into phased clinical trials.

Initial Clinical Trials for Urinary Incontinence

Several key clinical trials were conducted to evaluate the efficacy and safety of this compound for the treatment of motor urge incontinence and detrusor instability. These early studies were crucial in establishing its therapeutic role.

Experimental Protocols

The initial trials for this compound often employed rigorous methodologies to minimize bias and produce reliable data. A common approach was the randomized, double-blind, placebo-controlled, crossover study design.[2][8]

Typical Protocol:

-

Run-in Period: Patients entered an initial run-in period (e.g., 1-2 weeks) to establish baseline symptom frequency and severity.[2][9] Data was collected via micturition diaries.

-

Randomization: Eligible patients were randomly assigned to receive either this compound (a common dosage being 25 mg twice daily) or a matching placebo.[8][9]

-

Treatment Period 1: Patients received the assigned treatment for a specified duration (e.g., 3-4 weeks).[2][8][9]

-

Wash-out Period: A wash-out period (e.g., 1 week) followed, during which no study medication was administered to allow for the elimination of the drug from the system before the next phase.[8]

-

Crossover (Treatment Period 2): Patients who were initially on this compound were switched to placebo, and those on placebo were switched to this compound for another treatment period of the same duration.

-

Data Collection: Throughout the trial, efficacy was assessed using patient-reported outcomes from micturition charts (recording voiding frequency, incontinence episodes, pad usage) and objective urodynamic measurements (cystometry) to assess bladder capacity and volume at first sensation to void.[2][6][8]

-

Side Effect Monitoring: All adverse events were systematically recorded at the end of each treatment period.[8]

Efficacy Data

Clinical trials consistently demonstrated that this compound was effective in reducing the symptoms of urge incontinence.[4][6][9] Patients treated with this compound showed statistically significant improvements compared to placebo.

| Efficacy Parameter | This compound Group | Placebo Group | Study Reference |

| Reduction in Incontinent Episodes/Week | 70% decrease (from 15.8 to 4.9) | 9% decrease (from 13.0 to 11.9) | [9] |

| Reduction in 24-h Micturition Frequency | Statistically significant (P < 0.05) | Not significant | [8] |

| Patient Preference | 14 out of 18 patients | 1 out of 18 patients | [8] |

| Increase in Bladder Volume at First Sensation | Significant increase | - | [8] |

| Increase in Bladder Volume at Detrusor Contraction | Significant increase | - | [8] |

Safety and Tolerability in Initial Trials

In early studies, this compound was generally reported as being well-tolerated.[4][6][9] The most commonly reported side effects were anticholinergic in nature.

| Side Effect | Incidence on this compound | Incidence on Placebo | Study Reference |

| Any Side Effect | 53% | 35% | [2] |

| Dry Mouth | 25% | 12% | [2] |

| Serious Adverse Events | None reported | None reported | [8] |

It is critical to note that these initial trials did not identify the serious cardiotoxicity that would later lead to the drug's withdrawal.

The Unraveling of this compound: Cardiotoxicity

Despite its therapeutic efficacy, the story of this compound is a cautionary tale in pharmacovigilance. Post-market surveillance and further studies revealed that this compound could prolong the QT interval of the electrocardiogram, posing a risk for a life-threatening cardiac arrhythmia known as Torsades de Pointes.[3] This cardiotoxicity was found to be concentration-dependent.[3]

Subsequent research revealed that this dangerous side effect was stereospecific. This compound is a racemic mixture of two enantiomers, (R)- and (S)-terodiline. It was discovered that the (R)-(+)-enantiomer was primarily responsible for the QT interval prolongation and the associated cardiac risks.[1]

This discovery ultimately led to the withdrawal of this compound from the global market, underscoring the critical importance of thorough cardiovascular safety profiling in drug development and the potential for stereoisomers to exhibit vastly different pharmacological and toxicological profiles.[1]

References

- 1. This compound – Chiralpedia [chiralpedia.com]

- 2. This compound in the treatment of urinary frequency and motor urge incontinence. A controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound on hyperreflexia (in vivo) and the in vitro response of isolated strips of rabbit bladder to field stimulation, bethanechol and KCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a dose titrated, multicenter study of the treatment of idiopathic detrusor instability in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of women with urgency and motor urge incontinence. A clinical and urodynamic double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Randomized double-blind trial of this compound in the treatment of urge incontinence in women - PubMed [pubmed.ncbi.nlm.nih.gov]

Terodiline's Impact on Bladder Tissue Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terodiline is a pharmaceutical agent recognized for its dual mechanism of action, exhibiting both anticholinergic and calcium antagonistic properties.[1] This unique characteristic has positioned it as a subject of significant interest in the management of urinary incontinence and detrusor muscle overactivity.[1][2] This technical guide provides an in-depth analysis of this compound's effects on ion channels within bladder tissue, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details the quantitative pharmacology of this compound, outlines the experimental protocols for its study, and visualizes the associated signaling pathways.

Core Mechanism of Action: A Dual Blockade

This compound exerts its primary effects on bladder smooth muscle through two distinct, yet complementary, pathways:

-

Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype, which are instrumental in mediating bladder contraction.[3][4] By blocking these receptors, this compound inhibits the action of acetylcholine, a key neurotransmitter responsible for detrusor muscle contraction.

-

Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels in detrusor smooth muscle cells.[5] This action is crucial as the influx of calcium is a fundamental step in the excitation-contraction coupling of smooth muscle.

The anticholinergic effects of this compound are more pronounced at lower concentrations, while its calcium channel blocking properties become more significant at higher concentrations.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data regarding this compound's interaction with its primary targets in bladder and related tissues.

Table 1: Muscarinic Receptor Antagonism of this compound

| Parameter | Species | Tissue | Receptor Subtype | Value | Reference |

| Kb | Rabbit | Bladder | M3 | 280 nM | [4] |

Kb (dissociation constant) is a measure of the affinity of an antagonist for its receptor. A lower Kb value indicates a higher affinity.

Table 2: Calcium Channel Blocking Activity of this compound

| Parameter | Species | Tissue/Cell Type | Channel Type | Value | Reference |

| Kd | Guinea Pig | Bladder Smooth Muscle Cells | L-type Ca2+ | 1.7 µM | [5] |

Kd (dissociation constant) for the use-dependent block provides an estimate of the drug's affinity for the channel in its active state.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows used to characterize its effects.

Signaling Pathway of Bladder Smooth Muscle Contraction and this compound's Intervention

Caption: this compound's dual mechanism on bladder contraction.

Experimental Workflow for Isolated Bladder Strip Contractility Assay

Caption: Workflow for bladder strip contractility studies.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp electrophysiology.

Detailed Experimental Protocols

Isolated Bladder Strip Contractility Assay

This in vitro method is fundamental for assessing the functional effects of compounds on bladder smooth muscle contractility.[6]

1. Tissue Preparation:

-

The urinary bladder is excised from an anesthetized animal (e.g., guinea pig, rabbit, or pig) and placed in cold Krebs-Henseleit bicarbonate solution.[7]

-

The bladder is opened, and longitudinal strips of the detrusor muscle (typically 2 mm x 8 mm) are carefully dissected.[8]

2. Mounting and Equilibration:

-

Each muscle strip is suspended in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2.[7][8]

-

One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.[6]

-

An optimal initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.[8]

3. Experimental Procedure:

-

Induction of Contraction: Stable, reproducible contractions are induced using a muscarinic agonist such as carbachol or by electrical field stimulation (EFS).[6]

-

Application of this compound: Once stable contractions are achieved, this compound is added to the organ bath in a cumulative, concentration-dependent manner.

-

Data Acquisition: The isometric tension of the muscle strip is continuously recorded.

4. Data Analysis:

-

The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the induced contractions.

-

For competitive antagonism studies, a Schild analysis can be performed by constructing concentration-response curves to the agonist in the absence and presence of different concentrations of this compound to determine the pA2 value.[9][10]

Krebs-Henseleit Solution Composition:

| Component | Concentration (mM) |

| NaCl | 118.4 - 130.6 |

| KCl | 4.6 - 4.8 |

| CaCl2 | 1.9 - 2.5 |

| MgSO4 | 1.2 - 2.41 |

| KH2PO4 | 1.18 |

| NaHCO3 | 12.5 - 24.9 |

| D-glucose | 11.1 - 11.7 |

(Concentrations may vary slightly between protocols)[7][8]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated bladder smooth muscle cells.[5]

1. Cell Isolation:

-

Detrusor smooth muscle cells are enzymatically dissociated from the bladder tissue using a combination of enzymes such as collagenase and papain.

-

Gentle trituration is used to obtain a suspension of single, relaxed smooth muscle cells.

2. Recording Setup:

-

Isolated cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular (bath) solution.

-

A glass micropipette with a tip diameter of 1-2 µm, filled with an intracellular (pipette) solution, is used as the recording electrode.

3. Establishing a Recording:

-

The micropipette is carefully positioned against the cell membrane, and gentle suction is applied to form a high-resistance "giga-ohm seal."

-

A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

4. Voltage-Clamp Protocol:

-

The cell membrane potential is clamped at a specific holding potential (e.g., -60 mV).

-

Voltage steps are applied to elicit ion channel currents (e.g., stepping to various depolarizing potentials to activate L-type Ca2+ channels).

-

Baseline currents are recorded before the application of this compound.

-

This compound is then introduced into the extracellular solution, and the effect on the ion channel currents is recorded.

5. Data Analysis:

-

The amplitude of the ion channel currents before and after this compound application is measured.

-

Current-voltage (I-V) relationships are plotted to assess changes in channel conductance.

-

Concentration-response curves are generated to determine the IC50 value for this compound's blocking effect.

Typical Solution Compositions:

-

Extracellular Solution (mM): NaCl (135), KCl (5), CaCl2 (2), MgCl2 (1), HEPES (10), Glucose (10); pH adjusted to 7.4.

-

Intracellular Solution (mM): CsCl (130), MgCl2 (2), EGTA (10), HEPES (10), ATP-Mg (5); pH adjusted to 7.2. (Cesium is often used to block potassium currents and isolate calcium currents).

Effect on Other Ion Channels

While the primary effects of this compound on bladder tissue are mediated through muscarinic and L-type calcium channels, it is important to consider its potential interactions with other ion channels. Notably, at higher concentrations, this compound has been shown to block the hERG (Kv11.1) potassium channel in cardiac tissue, which is associated with a risk of cardiac arrhythmias.[11] However, there is currently no substantial evidence to suggest a direct and significant effect of this compound on key potassium channels involved in bladder smooth muscle function, such as ATP-sensitive potassium (KATP) channels or large-conductance calcium-activated potassium (BK) channels, at therapeutically relevant concentrations.

Conclusion

This compound's efficacy in managing bladder overactivity stems from its dual mechanism of action: competitive antagonism of M3 muscarinic receptors and blockade of L-type voltage-gated calcium channels. This technical guide has provided a comprehensive overview of the quantitative pharmacology, underlying signaling pathways, and detailed experimental protocols for studying the effects of this compound on ion channels in bladder tissue. This information serves as a valuable resource for researchers and drug development professionals working to understand and modulate bladder function.

References

- 1. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A calcium blocking and anticholinergic agent (this compound) in the treatment of detrusor hyperreflexia: a placebo-controlled, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 7. The Dependence of Urinary Bladder Responses on Extracellular Calcium Varies Between Muscarinic, Histamine, 5-HT (Serotonin), Neurokinin, Prostaglandin, and Angiotensin Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. auajournals.org [auajournals.org]

- 9. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

Preclinical Profile of Terodiline for Urinary Incontinence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terodiline is a compound that has been investigated for the treatment of urinary incontinence, particularly urge incontinence, due to its dual mechanism of action as both an anticholinergic and a calcium channel blocking agent.[1][2] This technical guide provides an in-depth overview of the preclinical studies on this compound, focusing on its pharmacological actions, efficacy in animal models, and the experimental methodologies used in its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapies for lower urinary tract disorders.

Core Pharmacological Activities

This compound's efficacy in reducing bladder detrusor muscle overactivity stems from its ability to interfere with two key signaling pathways involved in smooth muscle contraction.

Anticholinergic (Muscarinic Receptor Antagonism)

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are the primary mediators of parasympathetic nerve-induced bladder contractions. By blocking these receptors, this compound inhibits the action of acetylcholine, leading to relaxation of the detrusor muscle.

Signaling Pathway: Muscarinic Receptor Antagonism

Calcium Channel Blockade

In addition to its anticholinergic properties, this compound directly inhibits the influx of extracellular calcium into bladder smooth muscle cells by blocking L-type voltage-gated calcium channels. This reduction in intracellular calcium concentration further contributes to muscle relaxation.

Signaling Pathway: Calcium Channel Blockade

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro preclinical studies of this compound.

Table 1: Anticholinergic Activity of this compound

| Parameter | Tissue/Receptor | Species | Value | Reference |

| Kb | M1 (Vas Deferens) | Rabbit | 15 nM | [3][4] |

| Kb | M2 (Atria) | Rabbit | 160 nM | [3] |

| Kb | M3 (Bladder) | Rabbit | 280 nM | [3] |

| Kb | M3 (Ileal Muscle) | Rabbit | 198 nM | [3] |

Kb: Dissociation constant, a measure of the binding affinity of a ligand to a receptor. A lower Kb value indicates a higher binding affinity.

Table 2: Calcium Channel Blocking Activity of this compound

| Parameter | Tissue | Species | Value | Reference |

| Kd | Bladder Smooth Muscle Cells | Guinea Pig | 1.7 µM | [5] |

Kd: Dissociation constant for the binding of this compound to the calcium channel.

Experimental Protocols

In Vitro Bladder Strip Contraction Assay

This assay is used to assess the direct effects of a compound on bladder smooth muscle contractility.

Experimental Workflow: In Vitro Bladder Strip Contraction Assay

Methodology:

-

Tissue Preparation: Urinary bladders are excised from euthanized animals (e.g., rabbits, guinea pigs) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution). The bladder is dissected to obtain longitudinal strips of detrusor muscle.[6]

-

Mounting: The muscle strips are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the strip is attached to a fixed point, and the other to an isometric force transducer.[6]

-

Equilibration: The strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Contraction Induction: A contractile agent, such as carbachol (a muscarinic agonist) or potassium chloride (to induce depolarization), is added to the organ bath to induce a stable contraction.[7]

-

Drug Administration: this compound is added to the bath in a cumulative manner, and the resulting relaxation of the muscle strip is recorded.

-

Data Analysis: The concentration-response curves are analyzed to determine parameters such as the IC₅₀ (the concentration of this compound that causes 50% of the maximal inhibitory effect) or the pA₂ (a measure of the affinity of a competitive antagonist).

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to study the effects of a compound on the ion channels of single cells.

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically isolated from the urinary bladder of an animal (e.g., guinea pig).[5]

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the cell membrane.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell.[8]

-

Voltage Clamp: The cell membrane potential is held at a constant value (voltage-clamped), and the currents flowing through the ion channels are measured.

-

Drug Application: this compound is applied to the cell, and its effect on the ion channel currents (e.g., L-type calcium currents) is recorded and analyzed.[5]

In Vivo Urodynamic Assessment in a Rat Model of Detrusor Overactivity

This in vivo model is used to evaluate the efficacy of a drug in a more physiologically relevant setting.

Methodology:

-

Induction of Detrusor Overactivity: Detrusor overactivity is induced in rats by an intraperitoneal injection of cyclophosphamide, which causes bladder inflammation and subsequent hyperactivity.[9][10]

-

Catheter Implantation: After a recovery period, a catheter is implanted into the bladder dome of the anesthetized rat for cystometry.

-

Urodynamic Recordings: The conscious and unrestrained rat is placed in a metabolic cage, and the bladder catheter is connected to a pressure transducer and a syringe pump. Saline is infused into the bladder at a constant rate to elicit voiding cycles.

-

Parameter Measurement: Urodynamic parameters, including bladder capacity, voiding pressure, voiding interval, and the frequency of non-voiding contractions, are recorded before and after the administration of this compound.[11]

-

Data Analysis: The effects of this compound on the urodynamic parameters are statistically analyzed to determine its in vivo efficacy.

Conclusion

Preclinical studies have established that this compound possesses a dual mechanism of action, functioning as both a muscarinic receptor antagonist and a calcium channel blocker. This combination of activities makes it an effective agent for relaxing bladder smooth muscle. In vitro studies have provided quantitative data on its binding affinities and inhibitory concentrations. While in vivo data from animal models is less detailed in the public domain, the available information suggests that this compound can improve urodynamic parameters in models of detrusor overactivity. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound, which can inform further research and development in the field of urinary incontinence treatment.

References

- 1. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibition of human bladder contraction. Effects in vitro and in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low-Dose Cyclophosphamide Induces Nerve Injury and Functional Overactivity in the Urinary Bladder of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mednexus.org [mednexus.org]

Terodiline: A Technical Guide to its Off-Target Effects and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terodiline, a compound once utilized for urinary incontinence, was withdrawn from the market due to significant safety concerns, primarily cardiotoxicity. This technical guide provides an in-depth analysis of this compound's pharmacological profile, with a core focus on its off-target effects and the associated toxicity. By summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways, this document serves as a comprehensive resource for researchers in pharmacology and drug development. This compound's journey from therapeutic agent to a cautionary tale underscores the critical importance of thorough off-target liability assessment in the drug discovery pipeline.

Introduction

This compound was developed as a treatment for urinary frequency and urge incontinence, exerting its therapeutic effect through a dual mechanism of action: anticholinergic and calcium channel antagonism.[1][2] This combination was intended to relax the detrusor muscle of the bladder, thereby increasing bladder capacity and reducing involuntary contractions.[2][3] However, post-market surveillance revealed a concerning link between this compound use and serious cardiac arrhythmias, specifically Torsades de Pointes (TdP), leading to its withdrawal in 1991.[4][5] This guide delves into the molecular pharmacology of this compound, dissecting its intended on-target activity from the off-target interactions that ultimately defined its toxicological profile.

Pharmacological Profile

This compound is a racemic mixture, with its enantiomers contributing differently to its overall pharmacological effect.[6] Its primary therapeutic actions are mediated through antagonism of muscarinic acetylcholine receptors and blockade of L-type calcium channels.[1][7]

On-Target Activity: Anticholinergic and Calcium Channel Blockade

This compound exhibits non-selective anticholinergic properties, with a predominant effect at lower concentrations, and calcium channel blocking activity that becomes more pronounced at higher concentrations.[1][3] The anticholinergic action contributes to the relaxation of the bladder smooth muscle.[2] Concurrently, its calcium antagonist properties further inhibit muscle contraction.[8]

Off-Target Activity: hERG Potassium Channel Inhibition

The most critical off-target effect of this compound is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1).[9] This channel is crucial for the repolarization phase of the cardiac action potential.[10] Inhibition of the rapid component of the delayed rectifier potassium current (IKr), conducted by hERG channels, leads to a prolongation of the QT interval on an electrocardiogram (ECG).[11][12] This prolongation is a well-established risk factor for the development of TdP.[11] The cardiotoxicity of this compound is concentration-dependent, with therapeutic concentrations overlapping with those that cause significant hERG channel blockade.[4][13]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to this compound's receptor binding affinities, ion channel inhibition, and pharmacokinetic properties.

Table 1: Receptor and Ion Channel Binding/Inhibition

| Target | Species/Tissue | Parameter | Value | Reference(s) |

| Muscarinic Receptors | ||||

| M1 | Rabbit Vas Deferens | Kb | 15 nM | [14][15] |

| M2 | Guinea Pig Atria | Kb | 160 nM | [15] |

| M3 | Guinea Pig Bladder | Kb | 280 nM | [15] |

| M3 | Rabbit Ileal Muscle | Kb | 198 nM | [15] |

| Calcium Channels | ||||

| L-type | Guinea Pig Ventricular Myocytes | IC50 | 12.2 - 15.2 µM | [16] |

| Vascular Smooth Muscle | Various | IC50 | 5 - 20 µM | [8] |

| Potassium Channels | ||||

| hERG (IKr) | Guinea Pig Ventricular Myocytes | IC50 | 0.7 µM | [12][13] |

| hERG | Zebrafish | IC50 | 0.375 µM | [10] |

| IKs | Guinea Pig Ventricular Myocytes | Inhibition at 10 µM | 27% | [12] |

Table 2: Pharmacokinetic Parameters (Human)

| Parameter | Value | Unit | Reference(s) |

| Bioavailability (Oral) | 64 - 105 (mean 92) | % | [11][17] |

| Volume of Distribution | ~500 | L | [1] |

| Elimination Half-life | ~60 - 65 | hours | [1][11][17] |

| Systemic Clearance | 4.8 | L/h | [17] |

| Therapeutic Plasma Concentration | Side effects often > 600 | µg/L | [1] |

Table 3: Pharmacokinetic Parameters (Dog)

| Parameter | Value | Unit | Reference(s) |

| Bioavailability (Oral) | ~25 | % | [18] |

| Elimination Half-life | 3 | hours | [18] |

| Systemic Clearance | 40 | ml/min/kg | [18] |

| Volume of Distribution (Vβ) | ~7 | L/kg | [18] |

Table 4: Clinical Observations of Cardiotoxicity

| Parameter | Change with this compound | Magnitude | Reference(s) |

| QTc Interval | Prolongation | Mean increase of 15-48 ms | [4][11] |

| Heart Rate | Decrease | Mean decrease of 6.7 beats/min | [11] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the off-target effects and toxicity of this compound.

hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current (IKr).

Methodology:

-

Cell Preparation:

-

Use a stable cell line expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

-

Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

-

Harvest cells using a gentle dissociation method (e.g., trypsin or a non-enzymatic cell dissociation solution) to ensure cell viability.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35-37°C).

-

Use an appropriate external solution (e.g., Tyrode's solution) and internal (pipette) solution containing potassium as the primary charge carrier.

-

Establish a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage Protocol:

-

Clamp the cell membrane at a holding potential of -80 mV.

-

Apply a depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) for a sufficient duration (e.g., 2 seconds) to activate and then inactivate the hERG channels.

-

Repolarize the membrane to a negative potential (e.g., -50 mV) to elicit a large tail current, which is characteristic of hERG channels and is used for quantification.

-

Repeat this voltage protocol at regular intervals (e.g., every 15-20 seconds) to monitor the stability of the current.

-

-

Compound Application:

-

After obtaining a stable baseline recording of the hERG current, perfuse the cells with increasing concentrations of this compound.

-

Allow sufficient time for the drug effect to reach a steady state at each concentration.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each this compound concentration.

-

Normalize the current amplitude to the baseline (pre-drug) amplitude.

-

Plot the percentage of current inhibition against the logarithm of the this compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

-

Muscarinic Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1, M2, M3).

Methodology:

-

Membrane Preparation:

-

Homogenize tissues known to express specific muscarinic receptor subtypes (e.g., rabbit vas deferens for M1, guinea pig atria for M2, guinea pig bladder for M3) in a cold buffer.

-

Alternatively, use cell lines stably expressing a single human muscarinic receptor subtype.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist), and a range of concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Cardiotoxicity Assessment (ECG Measurement in Anesthetized Animals)

Objective: To evaluate the effect of this compound on cardiac electrical activity, specifically the QT interval, in a living animal model.

Methodology:

-

Animal Model:

-

Use a suitable animal model, such as guinea pigs or dogs.

-

Anesthetize the animals using an appropriate anesthetic agent that has minimal effects on cardiovascular parameters.

-

-

Instrumentation:

-

Insert subcutaneous or needle electrodes to record a standard lead II electrocardiogram (ECG).

-

Monitor and maintain the animal's body temperature.

-

If required, cannulate a vein for intravenous drug administration and an artery for blood pressure monitoring and blood sampling.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after instrumentation and record a baseline ECG for a sufficient period.

-

Administer this compound, either as a single dose or in escalating doses, via an appropriate route (e.g., intravenous infusion or oral gavage).

-

Continuously record the ECG throughout the experiment and for a period after drug administration.

-

Collect blood samples at predetermined time points to correlate ECG changes with plasma drug concentrations.

-

-

Data Analysis:

-

Analyze the ECG recordings to measure heart rate, PR interval, QRS duration, and the QT interval.

-

Correct the QT interval for changes in heart rate using a species-appropriate formula (e.g., Bazett's or Fridericia's correction, though species-specific formulas are preferred). This corrected interval is the QTc.

-

Compare the QTc interval at different time points or doses to the baseline values.

-

Correlate the changes in QTc with the measured plasma concentrations of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its cardiotoxic potential.

Caption: Signaling pathways affected by this compound.

Caption: Workflow for cardiotoxicity assessment.

Discussion and Conclusion

The case of this compound serves as a critical lesson in drug development, highlighting the potential for severe toxicity arising from off-target pharmacological effects. While its dual mechanism of anticholinergic and calcium channel blocking activity was effective for its intended indication, the concurrent blockade of the hERG potassium channel at clinically relevant concentrations created an unacceptable risk of life-threatening arrhythmias.[4][12][13]

This technical guide has provided a comprehensive overview of this compound's off-target effects and toxicity profile, supported by quantitative data and detailed experimental protocols. The data clearly demonstrate that this compound's IC50 for hERG channel inhibition is within the range of its therapeutic plasma concentrations, providing a clear molecular basis for the observed QT prolongation and TdP.

For researchers and drug development professionals, the this compound story emphasizes the necessity of early and thorough in vitro and in vivo safety pharmacology screening. The experimental protocols detailed herein represent standard methodologies for identifying potential liabilities such as hERG blockade and QT prolongation. The integration of data from these assays into a comprehensive risk assessment, as outlined in the experimental workflow, is crucial for making informed decisions throughout the drug development process. By understanding the molecular mechanisms of this compound's toxicity, the scientific community can better anticipate and mitigate similar risks in the development of new chemical entities.

References

- 1. In vivo measurement of QT prolongation, dispersion and arrhythmogenesis: application to the preclinical cardiovascular safety pharmacology of a new chemical entity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cipaproject.org [cipaproject.org]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing predictors of drug-induced torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. fda.gov [fda.gov]

- 9. Characterization of intracellular pH regulation in the guinea-pig ventricular myocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]